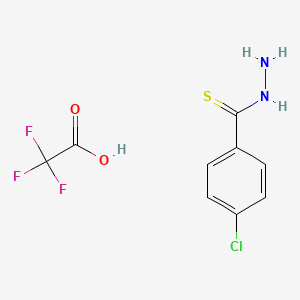

![molecular formula C16H14N2O2S B2907109 3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27285-14-9](/img/structure/B2907109.png)

3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

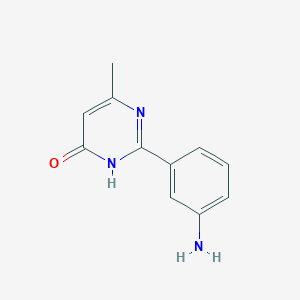

3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a fused pyrimidine and benzothiophene ring system. Let’s explore its properties and applications.

Synthesis Analysis

The synthesis of this compound involves the displacement reaction between various amines and 4-chloro-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine . The latter is obtained by refluxing 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one with phosphorous oxychloride. The overall synthetic route includes several steps, such as cyclization and substitution reactions .

Molecular Structure Analysis

The molecular formula of 3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is C₁₆H₁₄N₂OS . It consists of a tetrahydrobenzothieno[2,3-d]pyrimidine core with a phenyl group attached. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitution, oxidation, and reduction reactions. Exploring its reactivity with various reagents and functional groups would provide valuable insights into its behavior .

Scientific Research Applications

I apologize, but it seems that there is limited information available on the specific scientific research applications of “3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” and its alias “5-hydroxy-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” in the current search results.

Future Directions

: Bhaskar, V. H., Kumar, P. P., & Sangameshwaran, B. (2007). Synthesis, Antimicrobial and Antihyperlipidemic Activities of Some 4-Substituted-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines. Asian Journal of Chemistry, 19(7), 5187-5194. [Link](https://www.researchgate.net/profile/Pavan-Kumar-Prathipati/publication/286259667_Synthesis_antimicrobial_and_antihyperlipidemic_activities_of_some_4-substituted-5678-tetrahydro1benzothieno23-dpyrimidines/links/57e02e0e08ae3f2d793ea57f/Synthesis-antimicrobial-and-antihyperlipidemic-activities-of-some-4-substituted-5-6-7-8-tetrahydro1benzothieno2-3-d

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds in the thieno[2,3-d]pyrimidine class have been reported to exhibit significant activity against several cancer cell lines .

Mode of Action

It is known that thieno[2,3-d]pyrimidines interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

The compound likely affects multiple biochemical pathways involved in cell growth and proliferation. The specific pathways and their downstream effects are subjects of ongoing research .

Result of Action

The compound’s action at the molecular and cellular level results in the inhibition of cancer cell growth. This is based on in vitro anticancer activity tests against NCI-60 human tumor cell lines .

properties

IUPAC Name |

3-phenyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15-13-11-8-4-5-9-12(11)21-14(13)17-16(20)18(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIDMARRIHALJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

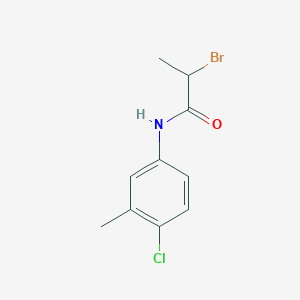

![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2907026.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2907031.png)

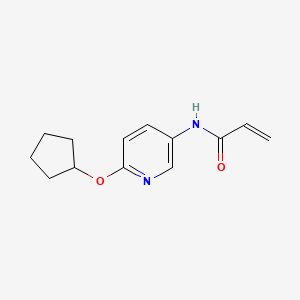

![{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2907033.png)

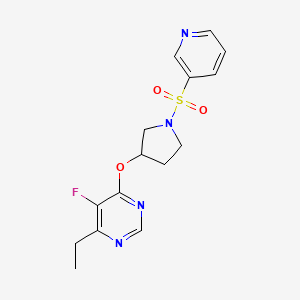

![7-(2-methoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2907039.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate](/img/structure/B2907049.png)